(cyclopent-1-en-1-yl)methanethiol

Lipophilicity ADME Drug Design

(Cyclopent-1-en-1-yl)methanethiol is an unsaturated alicyclic thiol featuring a cyclopentene ring conjugated to a methanethiol substituent. Its molecular formula is C6H10S (MW 114.21 g/mol) with a computed XLogP3 of 1.6, indicating moderate lipophilicity.

Molecular Formula C6H10S
Molecular Weight 114.2
CAS No. 1935511-23-1
Cat. No. B6230185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cyclopent-1-en-1-yl)methanethiol
CAS1935511-23-1
Molecular FormulaC6H10S
Molecular Weight114.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclopent-1-en-1-yl)methanethiol (CAS 1935511-23-1): Core Molecular Profile and Procurement Baseline


(Cyclopent-1-en-1-yl)methanethiol is an unsaturated alicyclic thiol featuring a cyclopentene ring conjugated to a methanethiol substituent [1]. Its molecular formula is C6H10S (MW 114.21 g/mol) with a computed XLogP3 of 1.6, indicating moderate lipophilicity [1]. The compound is available at 95% purity from suppliers such as Enamine and 1PlusChem, with pricing scaling from approximately $368 for 50 mg to $2,155 for 2.5 g [2].

Why Generic Substitution of Cyclopentene-Based Thiols Fails: Structural Distinctiveness of (Cyclopent-1-en-1-yl)methanethiol


Substituting (cyclopent-1-en-1-yl)methanethiol with its saturated analog cyclopentylmethanethiol (CAS 6053-79-8) or the ring-expanded cyclohexen-1-ylmethanethiol (CAS 2352715-65-0) is not a neutral choice. The saturated analog exhibits a significantly higher lipophilicity [1], which alters partitioning behavior and metabolic stability. The six-membered ring analog has a larger steric footprint and a higher XLogP3 value of 2.1 [2], potentially compromising target fit or synthetic scalability. Furthermore, the cyclopentene double bond provides a reactive handle—absent in the saturated analog [3]—that endows the target molecule with distinct synthetic versatility. These structural distinctions directly impact the compound's utility in lead optimization, SAR studies, and multi-step synthesis.

Quantitative Differentiation Evidence for (Cyclopent-1-en-1-yl)methanethiol (CAS 1935511-23-1)


Lower Lipophilicity vs Saturated Analog Cyclopentylmethanethiol: Direct Impact on ADME Predictions

The target compound possesses an XLogP3 of 1.6 [1], while its saturated analog cyclopentylmethanethiol has a predicted ACD/LogP of 2.74 . This ~1.14 log unit difference indicates that the unsaturated analog is less lipophilic, which may translate to improved aqueous solubility and a more favorable metabolic profile.

Lipophilicity ADME Drug Design Physicochemical Property

Favorable Lipophilicity Window vs Ring-Expanded Cyclohexen-1-ylmethanethiol

When compared to the six-membered cyclohexen-1-ylmethanethiol (CAS 2352715-65-0), the target compound shows a lower XLogP3 (1.6 vs 2.1) [1][2]. This 0.5 log unit difference, derived from the same computational method, indicates that the five-membered ring analog is less lipophilic, which may confer better aqueous solubility and oral bioavailability.

Ring Size Lipophilicity Fragment-Based Drug Discovery Physicochemical Property

Olefinic Moiety as a Synthetic Branching Point Beyond Saturated Thiols

The presence of the cyclopentene double bond distinguishes (cyclopent-1-en-1-yl)methanethiol from its saturated counterpart, cyclopentylmethanethiol. This olefin enables downstream functionalization reactions—such as epoxidation, dihydroxylation, or hydrogenation—that are inaccessible to the saturated analog [1][2].

Synthetic Chemistry Functional Group Interconversion Scaffold Diversification Organic Synthesis

Note on Evidence Strength: Acknowledging the Current Data Scarcity for (Cyclopent-1-en-1-yl)methanethiol

As of 2024, the literature contains no published head-to-head biological or pharmacological comparison of (cyclopent-1-en-1-yl)methanethiol against its structural analogs. The differential evidence provided herein relies on computed physicochemical properties and class-level reactivity inferences. Procurement and selection decisions should be guided by the compound's unique structural features—specifically, the combination of a cyclopentene ring, a methanethiol group, and the resulting lipophilicity profile—rather than by demonstrated superiority in a specific assay.

Evidence Limitations Data Gap Emerging Compound

Optimal Application Scenarios for (Cyclopent-1-en-1-yl)methanethiol Based on Differentiating Evidence


Lead Optimization Campaigns Targeting Enhanced Oral Bioavailability

The lower lipophilicity of (cyclopent-1-en-1-yl)methanethiol (XLogP3 = 1.6) relative to its saturated counterpart cyclopentylmethanethiol (ACD/LogP = 2.74) [1] makes it a preferred scaffold in hit-to-lead optimization when reducing logP is a key objective. Medicinal chemists prioritizing compliance with Lipinski's Rule of Five can select this compound to maintain the structural core while lowering overall lipophilicity.

Parallel Library Synthesis via Divergent Functionalization of the Cyclopentene Core

The cyclopentene double bond enables epoxidation, dihydroxylation, and hydrogenation reactions that are unavailable to saturated cyclic thiols [2]. This allows a single procurement of (cyclopent-1-en-1-yl)methanethiol to serve as the starting material for a diverse array of derivatives through parallel synthesis, maximizing the chemical space explored per unit cost.

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Low-Molecular-Weight Thiol Fragments

With a molecular weight of only 114.21 g/mol and a Topological Polar Surface Area of 1 Ų [1], (cyclopent-1-en-1-yl)methanethiol fits the ideal fragment profile (MW < 300, TPSA < 60 Ų). Coupled with its favorable XLogP3 and the synthetic versatility of the olefin, it represents a highly attractive fragment for FBDD libraries, particularly when compared to larger or more lipophilic alternatives [1][3].

Structure–Activity Relationship (SAR) Studies of Cyclopentenyl Pharmacophores

When investigating the biological impact of ring size and saturation in thiol-containing ligands, (cyclopent-1-en-1-yl)methanethiol offers a distinct physicochemical profile (XLogP3 = 1.6; MW = 114.21) that is well-separated from both the saturated analog (XLogP3 = 2.74; MW = 116.22) and the six-membered ring analog (XLogP3 = 2.1; MW = 128.24) [1][3]. This clear differentiation in property space enables robust deconvolution of steric versus electronic effects in SAR campaigns.

Quote Request

Request a Quote for (cyclopent-1-en-1-yl)methanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.